molecular formula C11H19Cl2N3 B3024303 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride CAS No. 227751-87-3

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride

Cat. No.: B3024303
CAS No.: 227751-87-3
M. Wt: 264.19 g/mol
InChI Key: YKENSXATHYFVOK-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H17N3. It is a derivative of 1,8-naphthyridine, a class of heterocyclic compounds known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride typically involves the following steps:

  • Friedländer Synthesis: This method involves the cyclization of 2-aminobenzaldehyde derivatives with ketones or aldehydes in the presence of an acid catalyst.

  • Hydroamination: Terminal alkynes can be hydroaminated to form the corresponding amine, followed by cyclization to form the naphthyridine core.

  • Metal-Catalyzed Synthesis: Transition metal catalysts can be used to facilitate the formation of the naphthyridine ring system.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: A wide range of functionalized derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents. Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The exact mechanism of action of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its precise mechanism and potential therapeutic applications.

Comparison with Similar Compounds

  • Gemifloxacin: A fluoroquinolone antibiotic with a similar naphthyridine core.

  • Ciprofloxacin: Another fluoroquinolone antibiotic with a related structure.

  • Nalidixic Acid: An older quinolone antibiotic with a naphthyridine ring system.

Uniqueness: 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride is unique in its specific substitution pattern and potential applications in various fields. Its structural features and biological activities set it apart from other similar compounds.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c12-7-1-4-10-6-5-9-3-2-8-13-11(9)14-10;;/h5-6H,1-4,7-8,12H2,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKENSXATHYFVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

HCl gas was rapidly bubbled through a solution of 11-7 (2.5 g, 8.6 mmol) in EtOAc (100 ml) at 0° C. for 10 minutes. After 30 minutes, the solution was purged with argon for 30 minutes. The solution was concentrated and then azeotroped with CH3CN to give the amine 11-8 as a yellow solid.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride
Reactant of Route 2
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride
Reactant of Route 4
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride
Reactant of Route 5
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride
Reactant of Route 6
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine dihydrochloride

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